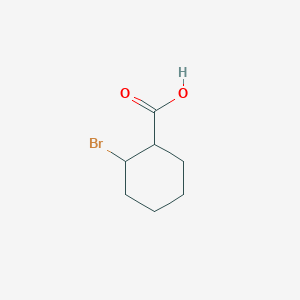

2-Bromocyclohexanecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMRQGSTDXPLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282274 | |

| Record name | NSC25312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-29-4 | |

| Record name | NSC25312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry of 2 Bromocyclohexanecarboxylic Acid

Diastereomeric Forms: cis- and trans- Isomers

The primary classification of stereoisomers for 2-Bromocyclohexanecarboxylic acid is based on the relative orientation of the bromine atom and the carboxylic acid group attached to the cyclohexane (B81311) ring. This gives rise to cis- and trans- diastereomers. wikipedia.orglibretexts.org

cis-2-Bromocyclohexanecarboxylic acid : In this isomer, the bromine atom and the carboxylic acid group are situated on the same side (or face) of the cyclohexane ring. wikipedia.orglibretexts.org In the more stable chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position.

trans-2-Bromocyclohexanecarboxylic acid : In the trans isomer, the bromine atom and the carboxylic acid group are on opposite sides of the ring. wikipedia.orglibretexts.org In the chair conformation, this allows for a more stable arrangement where both bulky substituents can occupy equatorial positions.

The synthesis of these isomers can be directed by the choice of starting materials and reaction conditions. For instance, the addition of hydrogen bromide to cyclohexene-1-carboxylic acid in acetic acid has been documented as a method to produce isomers of this compound. lookchem.com The stability and physical properties, such as melting point and boiling point, differ between the cis and trans forms due to these structural differences. wikipedia.org

Table 1: Properties of this compound Isomers

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrO₂ nih.gov |

| Molecular Weight | 207.06 g/mol nih.gov |

| Boiling Point (Predicted) | 301.9°C at 760 mmHg lookchem.com |

| Flash Point (Predicted) | 136.4°C lookchem.com |

Note: The predicted physical properties generally refer to the racemic mixture unless specified otherwise.

Enantiomeric Considerations and Chiral Resolution Strategies

Each diastereomer, both cis and trans, is chiral and therefore exists as a pair of enantiomers. The cis isomer exists as (1R, 2S)- and (1S, 2R)-2-bromocyclohexanecarboxylic acid, while the trans isomer exists as (1R, 2R)- and (1S, 2S)-2-bromocyclohexanecarboxylic acid. A mixture containing equal amounts of two enantiomers is known as a racemic mixture and is optically inactive. libretexts.org

The separation of these racemic mixtures into their individual, optically active enantiomers is a process called chiral resolution. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org The most common strategy for resolving a racemic carboxylic acid involves the formation of diastereomeric salts. libretexts.orgwikipedia.org

This method involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent). libretexts.org This reaction produces a mixture of two diastereomeric salts. Because diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.org After separation, the addition of a strong acid regenerates the pure enantiomer of the carboxylic acid. libretexts.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Type | Examples |

|---|---|

| Chiral Amines | (R)-1-Phenylethanamine, (S)-1-Phenylethanamine libretexts.orgnih.gov |

| Brucine, Strychnine, Quinine libretexts.org |

Other resolution techniques include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, and enzymatic resolution.

Stereochemical Assignment Methodologies

Determining the specific stereochemistry (cis/trans and R/S configuration) of each isomer requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is a powerful tool for determining the relative configuration (cis or trans). The coupling constants between the protons on C1 and C2 can indicate their dihedral angle, which in turn reveals whether they are axial-axial, axial-equatorial, or equatorial-equatorial, thus helping to assign the isomer's conformation and relative stereochemistry. mdpi.com

Infrared (IR) Spectroscopy : IR analysis can be used to differentiate between and quantify mixtures of cis and trans isomers, as the different symmetries and conformations of the molecules lead to distinct vibrational modes. wmich.edu

X-ray Crystallography : The most definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. This technique is often applied to a diastereomeric salt formed with a resolving agent of known absolute configuration, which allows for the unambiguous assignment of the R/S configuration of the acid. nih.gov

Optical Rotation : Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation, known as the specific optical rotation, is a characteristic physical property of a pure enantiomer. mdpi.com While empirical, comparing the sign of rotation (+ or -) to known compounds or theoretical calculations can sometimes suggest the absolute configuration. mdpi.com

Influence of Stereoisomerism on Chemical Transformations

The spatial arrangement of the bromine and carboxylic acid groups significantly impacts the chemical reactivity and stability of the stereoisomers.

The relative cis or trans configuration dictates the proximity of the two functional groups, which is crucial for intramolecular reactions. For example, the rate of any reaction that involves both the carboxyl group and the bromine atom, such as intramolecular displacement to form a lactone, would be highly dependent on the stereochemistry. The cis-isomer, where the groups are on the same face of the ring, would be expected to undergo such reactions more readily than the trans-isomer, where the groups are further apart.

Furthermore, the stability of the isomers can differ. Studies on similar substituted cyclohexanes have shown that heating can cause epimerization (the conversion of one stereoisomer to another at a single chiral center), often leading to the more thermodynamically stable isomer. wmich.edu For this compound, the trans isomer, which can adopt a diaxial or a more stable diequatorial conformation, is generally considered more stable than the cis isomer, which must have one axial and one equatorial substituent. This difference in stability can influence the equilibrium of reactions and the product distribution under certain conditions.

Conformational Analysis of 2 Bromocyclohexanecarboxylic Acid

Cyclohexane (B81311) Chair Conformations and Inversion Dynamics

The cyclohexane ring is not planar; it predominantly adopts a puckered, strain-free conformation known as the chair conformation. In this arrangement, the carbon-carbon bond angles are approximately 109.5°, minimizing angle strain. Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain.

A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial and equatorial. Axial bonds are parallel to the threefold axis of symmetry of the ring, pointing either up or down. Equatorial bonds point outwards from the perimeter of the ring, lying roughly in the "equator" of the molecule.

At room temperature, the cyclohexane ring is not static. It undergoes a rapid process of ring inversion, often called a "ring-flip." During this conformational change, a chair conformation converts into an alternative chair conformation. This inversion causes all axial substituents to become equatorial and all equatorial substituents to become axial. The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol, allowing for rapid interconversion at ambient temperatures.

Axial and Equatorial Preferences of Substituents

In substituted cyclohexanes, the two chair conformers resulting from a ring-flip are often not of equal energy. The relative stability of each conformer is dictated by the steric interactions experienced by the substituents. Generally, substituents prefer to occupy the more spacious equatorial position to avoid unfavorable steric interactions with other atoms on the ring.

The most significant of these steric clashes are 1,3-diaxial interactions. These are repulsive van der Waals interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring, located at the third carbon atom relative to the substituent. When a bulky substituent is in an axial position, it is brought into close proximity with the other two axial hydrogens on the same face of the ring, leading to steric strain and an increase in the molecule's potential energy. In contrast, an equatorial substituent points away from the ring, minimizing these destabilizing interactions.

Energetic Aspects of Conformational Isomers

The preference for a substituent to occupy the equatorial position can be quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at equilibrium. A larger A-value signifies a stronger preference for the equatorial position.

For the substituents of 2-bromocyclohexanecarboxylic acid, the individual A-values are:

| Substituent | A-value (kcal/mol) |

| Bromine (-Br) | ~0.4-0.6 |

| Carboxylic Acid (-COOH) | ~1.4-1.7 |

Table 1: Conformational A-values for Bromine and Carboxylic Acid Substituents. This table provides the experimentally determined energy difference between the axial and equatorial conformations for each substituent on a cyclohexane ring.

In trans-2-bromocyclohexanecarboxylic acid, the two chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms. The diequatorial conformer is significantly more stable as it avoids the considerable steric strain associated with two axial substituents. The total strain in the diaxial conformer can be estimated by the sum of the A-values, in addition to the gauche interaction between the two adjacent substituents.

In the case of cis-2-bromocyclohexanecarboxylic acid, both chair conformations will have one axial and one equatorial substituent (a,e and e,a). The relative stability of these two conformers depends on which substituent occupies the equatorial position. Given that the carboxylic acid group has a larger A-value than the bromine atom, the conformer with the carboxylic acid group in the equatorial position and the bromine atom in the axial position is predicted to be the more stable of the two.

However, a crucial factor in the conformational analysis of cis-2-bromocyclohexanecarboxylic acid is the potential for intramolecular hydrogen bonding. In the conformer where the carboxylic acid group is axial and the bromine is equatorial, the hydroxyl proton of the carboxylic acid can form a hydrogen bond with the electronegative bromine atom. This interaction can stabilize this conformer, potentially offsetting the steric preference for the larger carboxylic acid group to be equatorial. The extent of this stabilization depends on the solvent, with non-polar solvents favoring intramolecular hydrogen bonding.

Conformational Effects on Reaction Stereoselectivity and Rates

The specific conformation adopted by a molecule can have a profound impact on its reactivity, influencing both the rate of reaction and the stereochemical outcome.

Stereoselectivity: The spatial arrangement of reactive groups in a particular conformer can dictate the stereochemistry of the product. For instance, in reactions that proceed via a specific geometric arrangement of reactants, the preferred conformation will determine the major product.

Reaction Rates: The rate of a reaction can be highly dependent on the conformation of the starting material. For a reaction to occur, the molecule may need to adopt a specific, sometimes less stable, conformation. The energy required to achieve this reactive conformation will be reflected in the activation energy of the reaction.

A pertinent example for cis-2-bromocyclohexanecarboxylic acid is the intramolecular lactonization reaction. For the formation of a γ-lactone, the carboxylic acid and the bromine atom must be in close proximity. This is readily achieved in the conformer where both groups are axial, as they are positioned on the same side of the ring and relatively close to each other. In the diequatorial conformer of the trans-isomer, the substituents are far apart, making intramolecular cyclization much more difficult. Therefore, the cis-isomer is expected to undergo lactonization at a significantly faster rate than the trans-isomer. The rate of this reaction for the cis-isomer will be dependent on the population of the diaxial-like transition state.

Similarly, in bimolecular reactions such as esterification, the accessibility of the carboxylic acid group to the incoming alcohol nucleophile is influenced by its conformational position. An equatorial carboxylic acid group is generally more sterically accessible than an axial one, which is shielded by the 1,3-diaxial hydrogens. Consequently, the diequatorial conformer of trans-2-bromocyclohexanecarboxylic acid would be expected to undergo esterification more rapidly than the conformer of the cis-isomer where the carboxylic acid is axial.

| Reaction | Favored Conformer | Rationale |

| Intramolecular Lactonization | cis-isomer (diaxial-like transition state) | Proximity of reacting groups facilitates cyclization. |

| Esterification (Bimolecular) | trans-isomer (diequatorial) | Greater steric accessibility of the equatorial carboxylic acid. |

Table 2: Influence of Conformation on the Reactivity of this compound. This table illustrates how the conformational preferences of the isomers of this compound can affect the rates of different types of chemical reactions.

Synthetic Methodologies for 2 Bromocyclohexanecarboxylic Acid and Its Stereoisomers

Direct Halogenation Routes to 2-Bromocyclohexanecarboxylic Acid

The most traditional and direct method for preparing this compound is through the α-halogenation of cyclohexanecarboxylic acid itself.

The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone for the α-bromination of carboxylic acids. libretexts.orglibretexts.org Direct bromination of a carboxylic acid with bromine (Br₂) is generally ineffective because the acid does not readily form an enol. libretexts.org The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acid bromide intermediate. libretexts.orgyoutube.com

A comparative study on the chlorination of cyclohexanecarboxylic acid has also explored both free radical and Hell-Volhard-Zelinsky pathways, underscoring the utility of this method for halogenating this specific cyclic system. acs.org

Syntheses from Cyclohexene (B86901) Derivatives

Starting from unsaturated precursors, specifically cyclohexene derivatives, provides an alternative pathway to this compound and its isomers.

One documented method involves the reaction of cyclohexene-1-carboxylic acid with hydrogen bromide in acetic acid. lookchem.com This reaction proceeds via the addition of HBr across the double bond to furnish the desired this compound. This approach can lead to mixtures of cis and trans isomers. lookchem.com

Another conceptual pathway begins with cyclohexene. Epoxidation of cyclohexene yields cyclohexene oxide, a versatile intermediate. wikipedia.org While not a direct route, this epoxide could theoretically undergo ring-opening with a bromide nucleophile. Subsequent oxidation of a functional group at the adjacent carbon would be required to form the carboxylic acid, making this a multi-step process. Bromination reactions on various cyclohexene derivatives containing amide groups have also been investigated, leading to the formation of bicyclic lactones, which indicates the complex reactivity of these systems. acs.org

Furthermore, the reaction of cyclohexene with bromine can produce trans-1,2-dibromocyclohexane. rsc.org This dibrominated compound could potentially be converted into the target acid through a sequence involving selective dehydrobromination and oxidation or by forming a Grignard reagent followed by carboxylation. youtube.com

Conversion from Ketones via Halogenation-Carboxylation Pathways

Synthesizing this compound from a ketone precursor like cyclohexanone (B45756) involves a sequence of halogenation and carboxylation steps. The alpha-halogenation of ketones is a well-established reaction that can proceed under either acidic or basic conditions. youtube.com

A potential synthetic sequence could start with the α-bromination of cyclohexanone to produce 2-bromocyclohexanone (B1249149). youtube.com From this intermediate, the introduction of the carboxylic acid group is necessary. One possible, though potentially complex, route involves the Favorskii rearrangement, a reaction of α-halo ketones with a base that can lead to the formation of carboxylic acid derivatives, although it often results in ring contraction.

A more controlled, multi-step approach might involve converting the 2-bromocyclohexanone into an enolate, followed by reaction with carbon dioxide to introduce the carboxyl group. Alternatively, the ketone could first be converted to a cyanohydrin, followed by bromination and hydrolysis of the nitrile. These pathways are theoretically plausible but are less direct than the HVZ or cyclohexene-based routes.

Enantioselective Synthesis Approaches

The development of enantioselective methods is crucial for accessing specific stereoisomers of this compound, which are important for applications in medicinal chemistry and materials science. While a direct, highly enantioselective bromination of cyclohexanecarboxylic acid remains a significant challenge, several strategies used for related structures offer potential pathways.

Enzymatic Resolution: Methods like the enantioselective hydrolysis of racemic esters using enzymes such as pig liver esterase have been used to prepare chiral derivatives of 2-aminocyclohexanecarboxylic acid. researchgate.net A similar strategy could theoretically be applied to resolve a racemic mixture of a this compound ester.

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid or a precursor could direct the stereoselective introduction of the bromine atom.

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. researchgate.net For instance, catalytic enantioselective synthesis of proline derivatives has been achieved using chiral phase-transfer catalysts, a technology that could potentially be adapted for the α-functionalization of cyclic carboxylic acids. mdpi.com Similarly, ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes represents a modern approach to creating chiral esters that could serve as precursors. dicp.ac.cn Research into the enantioselective synthesis of related trans-2-aminocyclohexanecarboxylic acid derivatives has also been conducted, providing a foundation for developing methods for other substituted cyclohexanes. orgsyn.org

Development of Novel Catalytic and Organocatalytic Routes

Modern organic synthesis is increasingly focused on developing novel catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance. While many of these advanced techniques have not been specifically reported for the synthesis of this compound, they represent the forefront of research into C-Br bond formation and carboxylic acid functionalization.

Metallaphotoredox Catalysis: This emerging field combines transition-metal catalysis with photoredox catalysis to enable novel transformations of carboxylic acids. princeton.edu These methods can facilitate decarboxylative couplings and other reactions under mild conditions, potentially opening new routes to functionalized cyclohexanes from carboxylic acid precursors. nih.gov

Transition-Metal-Free Decarboxylative Bromination: Recently, a transition-metal-free method for the decarboxylative bromination of electron-rich aromatic carboxylic acids has been developed. rsc.org While this method is currently limited to aromatic systems, its development highlights the ongoing effort to find milder alternatives to classical Hunsdiecker-type reactions, which could eventually be expanded to aliphatic systems.

Organocatalysis: Organocatalysis provides a metal-free approach to asymmetric synthesis. The development of chiral organocatalysts for the α-functionalization of aldehydes and ketones is well-established, and research is expanding to include the functionalization of carboxylic acid derivatives, which could lead to new enantioselective routes for compounds like this compound.

Table 4.1: Summary of Synthetic Methodologies

| Methodology | Section | Starting Material | Key Reagents/Conditions | Description |

|---|---|---|---|---|

| Hell-Volhard-Zelinsky | 4.1 | Cyclohexanecarboxylic acid | 1. PBr₃, Br₂ 2. H₂O | Direct α-bromination via an acid bromide intermediate. blogspot.comalfa-chemistry.com |

| Hydrobromic Acid Addition | 4.2 | Cyclohexene-1-carboxylic acid | HBr, Acetic Acid | Addition of HBr across the double bond. lookchem.com |

| From Ketone (Proposed) | 4.3 | Cyclohexanone | 1. Br₂, Acid/Base 2. Carboxylation sequence | Multi-step route involving α-bromination of the ketone followed by introduction of the carboxyl group. youtube.com |

| Asymmetric Catalysis | 4.4 | Various | Chiral Catalysts (e.g., Ru-based, organocatalysts) | Enantioselective approaches to create specific stereoisomers, often applied to related systems. mdpi.comdicp.ac.cn |

Table 4.2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexanecarboxylic acid |

| Cyclohexene-1-carboxylic acid |

| Cyclohexene |

| Cyclohexanone |

| Cyclohexene oxide |

| trans-1,2-Dibromocyclohexane |

| 2-Bromocyclohexanone |

| 2-Aminocyclohexanecarboxylic acid |

| Phosphorus tribromide |

| Bromine |

| Hydrogen bromide |

| Acetic acid |

Chemical Reactivity and Transformation Pathways of 2 Bromocyclohexanecarboxylic Acid

Reactions Involving the Bromine Moiety

The carbon-bromine bond in 2-bromocyclohexanecarboxylic acid is the primary site for reactions such as nucleophilic substitution and elimination. The stereochemistry of the cyclohexane (B81311) ring and the nature of the reagents play a critical role in determining the reaction pathway and the resulting products.

Nucleophilic Substitution Reactions (e.g., SN1, SN2 pathways)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The specific mechanism, whether SN1 (unimolecular) or SN2 (bimolecular), is influenced by the substrate's structure, the nucleophile's strength, the solvent, and the leaving group's nature.

In the case of this compound, the secondary carbon to which the bromine is attached can, in principle, undergo both SN1 and SN2 reactions. An SN2 reaction would proceed with an inversion of configuration at the carbon center, while an SN1 reaction would involve the formation of a carbocation intermediate, leading to a mixture of stereoisomers. Competition between substitution and elimination is a significant factor to consider. libretexts.org

Elimination Reactions (e.g., E1, E2, dehydrohalogenation to alkenes)

Elimination reactions of this compound typically result in the formation of cyclohexenecarboxylic acid isomers through dehydrohalogenation. These reactions can proceed through E1 (unimolecular), E2 (bimolecular), or E1cB (unimolecular conjugate base) mechanisms. openstax.org

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the bromine, while the bromide ion departs simultaneously. libretexts.org This pathway has strict stereochemical requirements, favoring an anti-periplanar arrangement of the proton and the leaving group. The choice of a strong, hindered base, such as potassium tert-butoxide, can favor elimination over substitution. libretexts.org

The regioselectivity of the elimination often follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. openstax.org However, the stereochemistry of the starting material and the steric bulk of the base can influence the product distribution.

| Reactant Isomer | Base/Solvent | Major Product(s) | Minor Product(s) | Pathway |

| trans-2-Bromocyclohexanecarboxylic acid | Sodium Ethoxide in Ethanol | Cyclohex-1-enecarboxylic acid | 2-Ethoxycyclohexanecarboxylic acid | E2 / SN2 |

| cis-2-Bromocyclohexanecarboxylic acid | Potassium tert-Butoxide | Cyclohex-1-enecarboxylic acid | cis-2-tert-butoxycyclohexanecarboxylic acid | E2 / SN2 |

Reactions of the Carboxyl Group

The carboxylic acid functional group (-COOH) is a versatile center for a variety of transformations, primarily involving nucleophilic acyl substitution. jackwestin.comlibretexts.org These reactions allow for the synthesis of important derivatives such as esters, amides, acid halides, and anhydrides.

Esterification Reactions

Esterification is the process of converting a carboxylic acid into an ester. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in large excess, and water is removed as it forms. masterorganicchemistry.com

Reaction Scheme: this compound + R'OH ⇌ (H⁺ catalyst) ⇌ 2-Bromocyclohexanecarboxylate ester + H₂O

| Alcohol (R'OH) | Acid Catalyst | Product |

| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-bromocyclohexanecarboxylate |

| Ethanol (CH₃CH₂OH) | TsOH | Ethyl 2-bromocyclohexanecarboxylate |

Amidation Reactions

Amides are synthesized from carboxylic acids by reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction is often difficult and requires high temperatures. libretexts.org Therefore, coupling agents are frequently employed to activate the carboxylic acid. scilit.commdpi.com One common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates amide bond formation by converting the hydroxyl group of the acid into a better leaving group. libretexts.orgyoutube.com

Reaction Scheme: this compound + R'R''NH + DCC → 2-Bromo-N-(R',R'')cyclohexanecarboxamide + Dicyclohexylurea

| Amine (R'R''NH) | Coupling Agent | Product |

| Ammonia (NH₃) | DCC | 2-Bromocyclohexanecarboxamide |

| Diethylamine ((CH₃CH₂)₂NH) | DCC | N,N-Diethyl-2-bromocyclohexanecarboxamide |

Formation of Acid Halides and Anhydrides

Acid Halides: Carboxylic acids can be converted into more reactive acid halides, typically acid chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution pathway, where the hydroxyl group is transformed into an acyl chlorosulfite, a much better leaving group. libretexts.orglibretexts.org The resulting 2-bromocyclohexanecarbonyl chloride is a valuable intermediate for synthesizing other carboxylic acid derivatives. nih.govcymitquimica.com

Reaction Scheme: this compound + SOCl₂ → 2-Bromocyclohexanecarbonyl chloride + SO₂ + HCl

Acid Anhydrides: Acid anhydrides are formed by the dehydration of two carboxylic acid molecules. While this can be achieved by heating, it is often more practical to react an acid chloride with the carboxylate salt of a carboxylic acid. jackwestin.comlibretexts.org Symmetrical anhydrides can also be prepared directly from the carboxylic acid using various dehydrating systems, such as triphenylphosphine (B44618) oxide and oxalyl chloride, under mild conditions. nih.govresearchgate.net

Reaction Scheme (via acid chloride): 2-Bromocyclohexanecarbonyl chloride + this compound (as carboxylate) → Bis(2-bromocyclohexanecarboxylic) anhydride (B1165640) + Cl⁻

| Reagent | Product |

| Thionyl Chloride (SOCl₂) | 2-Bromocyclohexanecarbonyl chloride nih.gov |

| Oxalyl Chloride ((COCl)₂) | 2-Bromocyclohexanecarbonyl chloride |

| PPh₃ / (COCl)₂ | Bis(2-bromocyclohexanecarboxylic) anhydride nih.gov |

Rearrangement Reactions and Skeletal Modifications

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. byjus.com Such reactions can be initiated under various conditions and can lead to significant skeletal modifications, including ring expansion and contraction. libretexts.org For this compound, the potential for rearrangement is influenced by its cyclic structure and the presence of two functional groups.

Reactions that proceed through carbocation intermediates are often accompanied by rearrangements, where a more stable carbocation is formed through a hydride or alkyl shift. masterorganicchemistry.com For instance, under strongly acidic conditions, protonation of the hydroxyl group of the carboxylic acid, followed by loss of water (if an intermediate reaction occurs), or ionization of the C-Br bond could generate a carbocation on the cyclohexane ring, which could then undergo rearrangement.

Several classical rearrangement reactions could be envisioned for derivatives of this compound:

Favorskii Rearrangement : If this compound were converted to an α-bromo ketone, it could undergo a Favorskii rearrangement upon treatment with a base, typically leading to a ring-contracted carboxylic acid ester. organic-chemistry.org

Curtius Rearrangement : Conversion of the carboxylic acid to an acyl azide (B81097), followed by heating, initiates the Curtius rearrangement. This reaction proceeds through an isocyanate intermediate, which can be trapped by water or alcohols to yield amines or carbamates, respectively, effectively replacing the carboxyl group with an amino group. byjus.com

Beckmann Rearrangement : The oxime derived from a ketone that could be formed from this compound can undergo the Beckmann rearrangement in the presence of acid to yield a lactam. The industrial synthesis of caprolactam (a precursor to Nylon 6) from the oxime of cyclohexanone (B45756) is a large-scale application of this rearrangement. byjus.com

While these rearrangements are synthetically valuable for related structures, specific studies detailing their application to this compound are scarce.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions.

Mechanism of Oxidative Decarboxylation

For the oxidative decarboxylation of cyclohexanecarboxylic acid, a key related reaction, mechanistic studies suggest a radical pathway. It has been proposed that the reaction, when catalyzed by a cupric salt, proceeds through the thermal decomposition of the cupric salt of the carboxylic acid. researchgate.net This leads to the formation of a 2-carboxycyclohexyl radical. The position of the subsequent oxidative attack is influenced by the catalyst system. In the presence of cupric salt and magnesium oxide, attack occurs at both the tertiary (C1) and secondary (C2) carbons, whereas in the absence of these catalysts, the attack is more than 90% selective for the tertiary carbon atom. researchgate.net

Mechanism of Bromolactonization

Although bromolactonization is a method for synthesizing bromo-lactones from unsaturated carboxylic acids rather than a reaction of this compound itself, its mechanism provides fundamental insights into the reactivity of systems containing both a double bond and a carboxylic acid, which are precursors to the saturated title compound. nih.govresearchgate.net The reaction involves the electrophilic addition of bromine to the alkene, with the intramolecular participation of the carboxylic acid group.

Computational and experimental studies have shown that the mechanism can vary with the solvent. nih.gov

In aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), the reaction tends to proceed through a concerted syn-addition pathway . nih.gov

In protic, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the reaction favors a stepwise pathway . This pathway begins with the formation of a bridged bromonium ion intermediate. The carboxylate then attacks this intermediate to form the lactone. nih.gov

The regioselectivity of the lactonization (i.e., the size of the resulting lactone ring) can be controlled, with endo-products often formed under kinetic control and exo-products under thermodynamic control. nih.govresearchgate.net This highlights the intricate balance of factors that govern the reactivity in such bicyclic systems.

Derivatives and Analogues of 2 Bromocyclohexanecarboxylic Acid

Synthesis and Reactivity of Esters of 2-Bromocyclohexanecarboxylic Acid

Esters of this compound are important derivatives, often synthesized to modify the polarity and reactivity of the parent molecule or to protect the carboxylic acid group during other transformations.

Synthesis: The most common method for synthesizing esters from carboxylic acids is Fischer esterification . youtube.comscribd.com This acid-catalyzed condensation reaction involves heating this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. scribd.com The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed. youtube.com

Reaction Scheme: Fischer Esterification

This compound + R-OH (Alcohol) ⇌ 2-Bromocyclohexanecarboxylate Ester + H₂O (in the presence of an acid catalyst)

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. The resulting 2-bromocyclohexanecarbonyl chloride can then react readily with an alcohol to form the corresponding ester in a non-reversible reaction. youtube.comyoutube.com

Reactivity: Esters of this compound undergo several characteristic reactions.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid and the alcohol. This can be achieved under either acidic or basic (saponification) conditions. youtube.com

Transesterification: An ester can be converted into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. youtube.com

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This would yield (2-bromocyclohexyl)methanol.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols. youtube.com

Preparation and Applications of Amides of this compound

Amides are another significant class of derivatives, known for their stability and presence in many biologically active molecules.

Preparation: Amides of this compound are typically prepared by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. youtube.com Direct reaction requires high temperatures; therefore, several strategies are employed to facilitate amide bond formation under milder conditions. libretexts.org

Activation of the Carboxylic Acid: The carboxylic acid is often converted into a more reactive species.

Acid Chlorides: Conversion to 2-bromocyclohexanecarbonyl chloride, followed by reaction with an amine, is a highly effective method. youtube.com Two equivalents of the amine are generally required: one to act as the nucleophile and the other to neutralize the HCl byproduct. youtube.com

Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate the direct coupling of the carboxylic acid with an amine by activating the carboxyl group. khanacademy.org Boric acid has also been explored as a green and inexpensive catalyst for direct amidation. orgsyn.org

Reaction Scheme: Amide formation using a coupling agent

This compound + R-NH₂ (Amine) + Coupling Agent → 2-Bromo-N-alkylcyclohexanecarboxamide + Byproducts

Applications: The resulting amides can serve as precursors for further synthetic modifications. The amide functionality is generally robust, allowing for selective reactions at other parts of the molecule. organic-chemistry.org They are also investigated for their potential biological activities, as the amide bond is a key feature in many pharmaceuticals. orgsyn.org

Exploration of Other Functional Group Transformations

The dual functionality of this compound allows for a wide range of chemical transformations beyond ester and amide formation. youtube.comyoutube.com These transformations can target the carboxylic acid, the bromine atom, or both.

Transformations of the Carboxylic Acid Group:

Reduction: The carboxylic acid can be reduced to a primary alcohol, (2-bromocyclohexyl)methanol, using strong reducing agents like LiAlH₄.

Decarboxylation: While challenging, decarboxylation can be achieved under specific conditions, potentially leading to bromocyclohexane. Recent advances in metallaphotoredox catalysis have enabled decarboxylative functionalizations, allowing the carboxylic acid to be replaced with other groups like alkyl or aryl moieties. princeton.edunih.gov

Transformations involving the Bromine Atom: The bromine atom is a good leaving group, making it a key site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2): Reaction with various nucleophiles can replace the bromine atom. For example, reaction with sodium azide (B81097) (NaN₃) would yield 2-azidocyclohexanecarboxylic acid, a precursor to the corresponding amino acid.

Elimination (E2): Treatment with a strong, non-nucleophilic base can induce elimination of HBr to form cyclohex-1-ene-1-carboxylic acid.

These transformations highlight the utility of this compound as a versatile building block in organic synthesis. youtube.com

Ring-Substituted and Modified Cyclohexane (B81311) Carboxylic Acid Analogues

Starting from this compound, it is possible to synthesize analogues with additional substituents on the cyclohexane ring or with modified ring structures.

Introduction of Ring Substituents: The existing functional groups can direct or influence the introduction of new substituents. For instance, the double bond in cyclohex-1-ene-1-carboxylic acid (formed via elimination) can undergo various addition reactions to introduce new functional groups at the 1 and 2 positions.

Modification of the Cyclohexane Ring: More complex transformations can alter the ring structure itself. For example, under certain conditions, intramolecular reactions could be devised. Ring-opening reactions, though less common for stable cyclohexane rings, could be envisioned under specific oxidative cleavage conditions, particularly if a double bond is first introduced into the ring. The synthesis of these analogues is driven by the search for new molecules with potentially useful chemical or biological properties. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-bromocyclohexanecarboxylic acid in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

This compound can exist as two distinct diastereomers: cis and trans. Each of these is chiral and exists as a pair of enantiomers. NMR spectroscopy is highly effective at distinguishing between the cis and trans isomers. magritek.com Furthermore, it is the primary tool for investigating the conformational equilibrium of the cyclohexane (B81311) ring. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a disubstituted cyclohexane like this compound, this leads to a dynamic equilibrium between two chair conformers, which can interconvert via a ring-flip process.

In the trans isomer, the substituents can be either diaxial (a,a) or diequatorial (e,e). In the cis isomer, the substituents are arranged in an axial-equatorial (a,e) or equatorial-axial (e,a) fashion. The position of this equilibrium is influenced by the steric bulk of the substituents and the polarity of the solvent. researchgate.net

The determination of the dominant conformer is often achieved by analyzing the proton-proton coupling constants (J-values). The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) is observed for two axial protons (³J_ax,ax) with a dihedral angle of ~180°, whereas smaller couplings (typically 1-5 Hz) are seen for axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) interactions. By measuring the ³J value for the proton at C1 (attached to the COOH group) and C2 (attached to the Br atom), the conformational preference can be deduced. rsc.org In some cases, low-temperature NMR studies can "freeze" the equilibrium, allowing for the direct observation of signals from both individual conformers. rsc.org

| Proton Type | Typical Chemical Shift (δ) / ppm | Characteristic Coupling Constants (J) / Hz |

| H-C(O)OH | 10.0 - 13.0 (broad singlet) | - |

| H-C-Br (axial) | 4.0 - 4.5 | Small J values to adjacent equatorial protons (~2-5 Hz), Large J value to adjacent axial proton (~10-12 Hz) |

| H-C-Br (equatorial) | 3.8 - 4.2 | Small J values to adjacent axial and equatorial protons (~2-5 Hz) |

| H-C-COOH (axial) | 2.5 - 3.0 | Small J values to adjacent equatorial protons (~2-5 Hz), Large J value to adjacent axial proton (~10-12 Hz) |

| H-C-COOH (equatorial) | 2.2 - 2.7 | Small J values to adjacent axial and equatorial protons (~2-5 Hz) |

| Ring CH₂ | 1.2 - 2.2 | Complex multiplets |

Note: The exact chemical shifts and coupling constants can vary based on the specific isomer (cis/trans), solvent, and temperature.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. pioneerpublisher.com For this compound, MS is crucial for confirming its molecular formula and for identifying its characteristic fragmentation patterns, which serve as a structural fingerprint. nih.gov

A key feature in the mass spectrum of any bromine-containing compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion (the ion of the intact molecule) appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺). libretexts.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule or fragment ion.

Upon ionization, typically by electron impact (EI), the molecular ion of this compound can undergo fragmentation through various pathways. Common fragmentation patterns include:

Loss of a bromine radical: [M - Br]⁺

Loss of a carboxyl group: [M - COOH]⁺

Loss of water: [M - H₂O]⁺, particularly if thermal decomposition occurs in the ion source.

Cleavage of the cyclohexane ring: Leading to a variety of smaller fragment ions.

Beyond structural analysis, MS, especially when coupled with separation techniques like liquid chromatography (LC-MS), is an invaluable tool for reaction monitoring. nih.gov For example, during the synthesis of this compound via the bromination of cyclohexanecarboxylic acid, LC-MS can be used to track the consumption of the starting material and the formation of the product in real-time by monitoring their respective molecular ion masses. Techniques like multiple reaction monitoring (MRM) can offer high sensitivity and specificity for quantifying the analyte even in complex mixtures. nih.gov

| m/z Value | Proposed Ion/Fragment | Significance |

| 206/208 | [C₇H₁₁BrO₂]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺), confirming the molecular weight and presence of one bromine atom. |

| 127 | [C₇H₁₁O₂]⁺ | Loss of a bromine radical (•Br). |

| 161/163 | [C₆H₈Br]⁺ | Loss of a carboxyl group (•COOH) and H₂. |

| 97 | [C₆H₉O]⁺ | A common fragment from cyclohexanol (B46403) derivatives, potentially from loss of Br and COOH. |

Note: The relative intensities of these fragments provide further structural information.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR provides structural data in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely map the three-dimensional arrangement of atoms in a crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would definitively confirm the chair conformation of the cyclohexane ring and the relative stereochemistry (cis or trans) of the bromine and carboxylic acid substituents.

Crucially, for a chiral molecule like this compound, X-ray crystallography is one of the most reliable methods for determining the absolute configuration (i.e., the specific R/S designation at each of the two chiral centers). nih.gov The determination of absolute configuration is possible due to a phenomenon called anomalous dispersion (or resonant scattering). mit.edu This effect is particularly pronounced for heavier atoms. The presence of the bromine atom in the structure provides a strong anomalous scattering signal, making the assignment of the absolute configuration highly reliable. nih.gov The quality of the assignment is typically validated by the Flack parameter, which should refine to a value close to zero for the correct absolute structure. mit.edu

| Crystallographic Parameter | Information Provided | Example Value (Hypothetical) |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements within the unit cell. | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the repeating unit. | a=10.5 Å, b=6.8 Å, c=12.1 Å, β=95.2° |

| Z | Number of molecules in the unit cell. | 4 |

| Bond Lengths (e.g., C-Br, C=O) | Precise distances between bonded atoms. | C-Br: ~1.95 Å; C=O: ~1.21 Å |

| Bond Angles (e.g., C-C-Br) | Angles between three connected atoms. | ~110.5° |

| Flack Parameter | Indicator for the absolute structure determination. | 0.02(3) |

Note: These values are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallographic analysis.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR or Raman spectrum consists of bands corresponding to specific molecular vibrations, such as the stretching and bending of chemical bonds. These spectra serve as a molecular "fingerprint" and are highly useful for identifying the functional groups present in a molecule. youtube.com

For this compound, the spectra are dominated by vibrations characteristic of the carboxylic acid group and the substituted cyclohexane ring.

Carboxylic Acid Vibrations: A very broad and prominent absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration gives rise to a very strong and sharp band, typically around 1700-1725 cm⁻¹ for the dimerized acid. rsc.org

C-H Vibrations: C-H stretching vibrations of the cyclohexane ring appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹.

Cyclohexane Ring Vibrations: The fingerprint region (< 1500 cm⁻¹) contains a complex series of bands due to various C-H bending and C-C stretching modes of the cyclohexane ring. ustc.edu.cn

Analysis of these vibrational modes, often aided by computational calculations, provides confirmation of the molecular structure. researchgate.net The positions and shapes of the O-H and C=O bands can also give insight into the extent of hydrogen bonding in the sample.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |

| O-H stretch (H-bonded dimer) | 2500 - 3300 | IR | Broad, Strong |

| C-H stretch (sp³ C-H) | 2850 - 2960 | IR, Raman | Medium to Strong |

| C=O stretch (dimer) | 1700 - 1725 | IR, Raman | Very Strong (IR), Medium (Raman) |

| CH₂ scissoring | ~1450 | IR, Raman | Medium |

| C-O stretch / O-H bend | 1210 - 1320 | IR | Medium |

| C-Br stretch | 500 - 700 | IR, Raman | Medium to Strong |

Computational and Theoretical Studies on 2 Bromocyclohexanecarboxylic Acid

Quantum Chemical Calculations for Conformational Energies and Stability

The presence of two substituents on the cyclohexane (B81311) ring, a bromine atom and a carboxylic acid group, gives rise to a complex conformational landscape for 2-bromocyclohexanecarboxylic acid. The chair conformation of the cyclohexane ring can exist with the substituents in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and, for each, multiple conformers.

Quantum chemical calculations are essential for determining the relative energies and thermodynamic stabilities of these conformers. nii.ac.jp Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose. nii.ac.jp The process typically involves:

Geometry Optimization: The three-dimensional structure of each possible conformer (e.g., diequatorial, diaxial, axial-equatorial) is optimized to find its lowest energy state.

Energy Calculation: Single-point energy calculations are then performed at a higher level of theory or with a larger basis set to refine the energy values. nii.ac.jp These calculations often include corrections for dispersion forces and solvent effects to provide a more accurate representation of the molecule's behavior in a specific environment. nii.ac.jp

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and provides a conceptual framework for the types of data generated from quantum chemical calculations. Actual values would be derived from specific computational studies.

| Conformer (trans-isomer) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Equatorial-Equatorial | 0.00 | 0.00 | 95.0 |

| Axial-Axial | 2.50 | 2.45 | 1.5 |

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving this compound. nrel.govmongoliajol.info It allows chemists to map out the entire energy profile of a reaction, from reactants to products, including high-energy transition states and any intermediates. rsc.org

For instance, DFT can be used to study reactions such as the intramolecular cyclization to form a lactone or the elimination of hydrogen bromide. The methodology involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy barrier along the reaction coordinate. This structure is characterized by having exactly one imaginary frequency in a vibrational analysis.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.

By calculating the energies of these structures, DFT provides the activation energy (the difference in energy between the reactants and the transition state), which is critical for predicting reaction rates. rsc.org Furthermore, DFT can elucidate the stereoselectivity of a reaction by comparing the activation barriers of different stereochemical pathways. rsc.org Functionals like M06-2X and basis sets such as def2-TZVP have been shown to provide a favorable balance of accuracy and computational cost for such mechanistic studies. nrel.gov

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound This table illustrates the application of DFT in comparing competing reaction pathways. The values are for demonstration purposes.

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| SN2 Intramolecular Cyclization | TS_SN2 | 25.5 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the energies of static structures, molecular modeling and dynamics (MD) simulations provide insight into the time-dependent behavior of this compound. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com

These simulations can be used to explore:

Conformational Dynamics: MD can simulate the transitions between different chair conformations (chair flips) and the rotation of the carboxylic acid group, providing information on the flexibility of the molecule and the timescales of these motions. nih.gov

Solvent Interactions: By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can be used to study how the solvent structure organizes around the solute and to calculate properties like the solvation free energy. youtube.com

Aggregate Behavior: For larger systems, MD can model how multiple molecules of this compound might interact with each other in solution or in the solid state, predicting tendencies for dimerization or crystal packing arrangements.

The process involves defining a force field (a set of parameters that describe the potential energy of the system), setting up the initial system, and running the simulation for a sufficient length of time (from nanoseconds to microseconds) to observe the phenomena of interest. youtube.comfrontiersin.org Analysis of the resulting trajectory provides detailed information on the molecule's structural and dynamic properties. frontiersin.org

Prediction of Spectroscopic Properties

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to aid in the identification and structural elucidation of molecules. For a flexible molecule like this compound, this requires a multi-step approach.

As established through conformational analysis, the molecule exists as an equilibrium mixture of several conformers. nii.ac.jp Since spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are highly dependent on the geometry of the molecule, each conformer will have its own unique theoretical spectrum.

The prediction process is as follows:

Conformational Search and Energy Calculation: As described in section 8.1, all significant conformers are identified, and their relative populations are calculated based on their Gibbs free energies.

Spectrum Calculation for Each Conformer: The desired spectroscopic property (e.g., ¹³C and ¹H NMR chemical shifts) is calculated for each individual conformer using appropriate methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

Boltzmann Averaging: The final predicted spectrum is obtained by calculating a weighted average of the spectra of all conformers, with the weighting factor for each conformer being its predicted population from the Boltzmann distribution. nii.ac.jp

This approach is invaluable for assigning experimental spectra and for distinguishing between different possible isomers, as the predicted spectrum can be directly compared with experimental results.

Applications of 2 Bromocyclohexanecarboxylic Acid As a Synthetic Building Block

Utilization in the Construction of Chiral Scaffolds and Auxiliaries

2-Bromocyclohexanecarboxylic acid possesses two adjacent stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring. This gives rise to stereoisomerism, specifically cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers.

The defined spatial relationship between the bromo and carboxyl groups in the separated cis and trans isomers makes them valuable as chiral building blocks. sciencedaily.com While direct application as a chiral auxiliary is not widely documented, the principle of using such defined chiral structures is fundamental to asymmetric synthesis. nih.gov By resolving the racemic mixtures or through stereospecific synthesis, enantiomerically pure forms of this compound can be obtained. These pure enantiomers can then serve as chiral templates, transferring their stereochemical information to new products in a predictable manner. For example, the stereochemistry of the starting acid can direct the approach of reagents in subsequent reactions, leading to the formation of new stereocenters with high diastereoselectivity.

Precursor for Carbocyclic Systems and Fused Ring Compounds

The structure of this compound is well-suited for the synthesis of various carbocyclic and fused-ring systems through elimination and intramolecular cyclization reactions.

One of the primary reactions is dehydrohalogenation—the elimination of hydrogen bromide (HBr)—to introduce unsaturation into the cyclohexane ring. This process typically yields cyclohexene-1-carboxylic acid or its isomers. google.com Furthermore, under specific conditions, the compound can undergo decarboxylative elimination, where both the carboxyl group and the bromine atom are removed to form cyclohexene (B86901). google.com

Intramolecular reactions can lead to the formation of fused bicyclic systems. For instance, the cis isomer, where the carboxyl and bromo groups can be brought into proximity, is a potential precursor for the formation of a fused γ-lactone via intramolecular SN2 reaction (lactonization), forming a bicyclo[4.1.0]heptan-2-one system, although this specific transformation requires activation of the carboxylic acid. These fundamental transformations underscore its utility as a precursor.

Table 1: Key Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Dehydrohalogenation | Base | Cyclohexenecarboxylic acid | Introduces unsaturation |

| Decarboxylative Elimination | Heat, specific reagents | Cyclohexene | Removes both functional groups |

| Intramolecular Cyclization (Lactonization) | Base, activating agents | Fused bicyclic lactone | Forms fused ring systems |

This table illustrates potential transformations based on the known reactivity of 2-halocarboxylic acids. google.com

Integration into Multi-Step Synthetic Strategies

The distinct reactivity of the functional groups in this compound allows for its seamless integration into multi-step synthetic sequences. A synthetic plan can be designed to utilize one functional group while leaving the other intact for a later step, or to have them react in concert to achieve a specific outcome.

For example, a synthetic strategy might begin with the esterification of the carboxylic acid. This protects the acid functionality and allows for selective reactions at the C-Br bond, such as a substitution or coupling reaction. Subsequently, the ester can be hydrolyzed back to the carboxylic acid, which can then be used for further transformations, like an amidation or reduction.

Alternatively, a reaction like dehydrohalogenation can be the initial step to create an α,β-unsaturated carboxylic acid. google.com This product is a versatile intermediate in its own right, amenable to Michael additions, cycloadditions, or further functionalization of the double bond. The choice between these pathways depends on the desired final product, showcasing the compound's adaptability in complex synthetic planning. google.com

Future Directions in 2 Bromocyclohexanecarboxylic Acid Research

Development of More Efficient and Sustainable Synthetic Methods

The progression of organic synthesis is increasingly driven by the need for efficiency and sustainability. For 2-Bromocyclohexanecarboxylic acid, future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Current synthetic approaches often rely on classical bromination techniques which may involve harsh reagents and produce significant waste. Future methodologies could pivot towards greener alternatives. One promising avenue is the use of catalytic systems that employ safer brominating agents in conjunction with catalysts to achieve high regio- and stereoselectivity. For instance, the development of enzyme-catalyzed halogenation could offer a highly selective and environmentally friendly route to specific stereoisomers of this compound.

Another area of development is the application of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters such as temperature and reaction time, leading to higher yields and purity while minimizing solvent usage and improving safety.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Method | Potential Advantages | Research Focus |

| Catalytic Bromination | High selectivity, reduced use of stoichiometric reagents. | Development of novel organocatalysts or transition-metal catalysts. |

| Enzymatic Halogenation | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable halogenating enzymes. |

| Flow Chemistry | Improved safety, higher yields, better process control, scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Electrochemical Synthesis | Use of electrons as a "clean" reagent, potential for novel reactivity. | Development of efficient electrochemical cells and reaction protocols. |

Exploration of Novel Reactivity Modes and Catalytic Cycles

The presence of both a carboxylic acid and a bromine atom on the cyclohexane (B81311) ring opens up a wide array of possibilities for novel chemical transformations. Future research is expected to delve into harnessing the unique reactivity of this compound.

The bromine atom can serve as a handle for a variety of substitution and coupling reactions. For example, it can be a precursor for organometallic reagents, such as Grignard or organolithium reagents, which can then participate in carbon-carbon bond-forming reactions. The development of new catalytic cycles that utilize this compound as a substrate could lead to the synthesis of complex molecules with high efficiency.

Furthermore, the interplay between the carboxylic acid and the bromine atom could be exploited. For instance, intramolecular reactions could be designed to form bicyclic lactones or other constrained ring systems, which are valuable scaffolds in medicinal chemistry. The stereochemistry of the starting material will play a crucial role in determining the outcome of such reactions, making the development of stereoselective syntheses of this compound even more important.

Application in Advanced Materials Science and Functional Molecule Synthesis

The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials and functional molecules.

In materials science, it could be utilized as a monomer in polymerization reactions. The carboxylic acid group can readily participate in the formation of polyesters or polyamides. The bromine atom would then be available for post-polymerization modification, allowing for the introduction of various functional groups to tune the properties of the resulting polymer. This could lead to the development of new materials with tailored properties for applications such as drug delivery, coatings, or advanced composites.

In the realm of functional molecule synthesis, this compound can serve as a starting material for the preparation of biologically active compounds. The cyclohexane ring provides a rigid scaffold that can be used to control the spatial arrangement of functional groups, which is often a key factor for biological activity. For example, it could be a precursor for the synthesis of conformationally restricted amino acids or other peptidomimetics.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical research. For this compound, this integrated approach can provide deep insights into its properties and reactivity, guiding the design of new experiments.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformations of the molecule, to elucidate reaction mechanisms, and to calculate spectroscopic properties. This information can be invaluable for understanding the outcomes of reactions and for identifying promising new reaction pathways. For example, computational screening of potential catalysts for a specific transformation of this compound could significantly reduce the experimental effort required to find an optimal catalytic system.

The combination of high-throughput experimentation with computational modeling could further accelerate the discovery of new applications for this versatile compound. By systematically exploring a wide range of reaction conditions and substrates in an automated fashion and using computational tools to analyze the resulting data, researchers can rapidly identify new and valuable transformations of this compound.

Q & A

Q. What statistical methods are appropriate for analyzing clustered data in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., multiple assays per derivative). Use PCA (Principal Component Analysis) to reduce dimensionality in physicochemical descriptors (e.g., logP, molar refractivity). Validate predictive models via bootstrapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.